2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

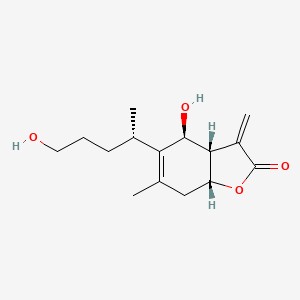

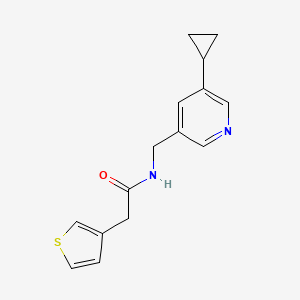

The compound “2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide” is an organic compound with the chemical formula C13H26N2O2 and a CAS number of 534595-37-4 . It is also known as tert-Butyl (1-isopropylpiperidin-4-yl)carbaMate .

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One such method involves dissolving isopropylpiperidine in benzene, adding tert-butyl formate to the solution, and heating the mixture. The product is then purified through crystallization or extraction .Molecular Structure Analysis

The molecular structure of this compound is based on its chemical formula, C13H26N2O2 . For a more detailed analysis of the molecular structure, it would be necessary to refer to professional chemical literature and safety data.Physical and Chemical Properties Analysis

This compound appears as a colorless to light yellow liquid. It has a melting point of approximately 20-30°C and a boiling point of approximately 250-260°C. Its density is approximately 0.96 g/mL. It is soluble in organic solvents such as ether, methanol, and chloroform .Applications De Recherche Scientifique

Electrochemical Oxidation

Research by Richards and Evans (1977) explored the electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives, highlighting the formation of phenoxy radicals and phenoxonium ions, which are pivotal in understanding the electrochemical properties of complex organic compounds including acetamide derivatives. This study lays the groundwork for the electrochemical analysis and application of similar compounds in various scientific fields (Richards & Evans, 1977).

Chemoselective Acetylation

Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, offering a green chemistry approach to synthesizing intermediates for antimalarial drugs. This research provides insight into the selective acetylation techniques that could be applied to the synthesis and modification of acetamide derivatives for medicinal purposes (Magadum & Yadav, 2018).

Pharmacological Applications

A study by Rani et al. (2016) on the Leuckart synthesis and pharmacological assessment of novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, emphasizes the potential of acetamide derivatives in developing cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This highlights the medicinal chemistry applications of such compounds in creating new therapeutic agents (Rani et al., 2016).

Antioxidant Activities

Barclay, Edwards, and Vinqvist (1999) investigated the antioxidant activities of phenols and catechols, including 2,6-di-tert-butyl-4-methylphenol, providing insights into the radical scavenging mechanisms of phenolic compounds. This research is crucial for understanding the antioxidant properties of acetamide derivatives and their potential applications in material science and biology (Barclay, Edwards, & Vinqvist, 1999).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(4-tert-butylphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O2/c1-16(2)23-12-10-17(11-13-23)14-22-20(24)15-25-19-8-6-18(7-9-19)21(3,4)5/h6-9,16-17H,10-15H2,1-5H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNFAPBATOHIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921445.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2921446.png)

![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride](/img/structure/B2921448.png)

![6-Bromobenzo[B]thiophene-3-carbaldehyde](/img/structure/B2921452.png)

![Tert-butyl 4-({3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2921453.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2921454.png)

![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride](/img/structure/B2921458.png)